molecular formula C11H16N2O5 B12360947 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide

Cat. No.: B12360947
M. Wt: 256.25 g/mol
InChI Key: DROFCJXBYMIZFL-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide is a synthetic compound featuring a pyrrolidine-2,5-dione (dioxopyrrolidinyl) moiety linked via a propanamide chain to a hydroxyethoxyethyl group. This structure confers unique physicochemical properties, including polarity from the hydroxyl and ether groups, and reactivity from the dioxopyrrolidinyl ring, which is commonly utilized in bioconjugation chemistry. The compound is typically employed as a pharmaceutical intermediate or linker molecule in drug delivery systems due to its ability to form stable bonds with amines via its maleimide-like dioxopyrrolidinyl group .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide

InChI

InChI=1S/C11H16N2O5/c14-6-8-18-7-4-12-9(15)3-5-13-10(16)1-2-11(13)17/h1-2,14H,3-8H2,(H,12,15)

InChI Key

DROFCJXBYMIZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCO

Related CAS

88504-24-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable amine derivative. The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidinone derivatives, while reduction may produce reduced amide forms.

Scientific Research Applications

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide with structurally related compounds, focusing on molecular features, functional groups, and inferred applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Inferred Properties/Applications
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide Not provided C₁₂H₁₈N₂O₅ 270.28 Dioxopyrrolidinyl, hydroxyethoxyethyl, propanamide Enhanced hydrophilicity due to hydroxyl group; potential for bioconjugation and drug delivery .
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide 1260092-53-2 C₁₂H₁₈N₂O₅ 270.28 Dioxopyrrolidinyl, methoxyethoxyethyl, propanamide Reduced polarity compared to hydroxy analog; may improve lipid solubility for membrane penetration .
3-(2,5-Dioxopyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide 870487-43-7 C₂₀H₃₃N₅O₉ 487.51 Dioxopyrrolidinyl, polyethylene glycol (PEG) chain, hydrazinyl, propanamide Extended PEG chain enhances water solubility and bioavailability; hydrazine group enables conjugation with carbonyl-containing molecules .
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate 955094-26-5 C₁₈H₂₃N₃O₉ 425.39 Dioxopyrrolidinyl ester, ethoxy-ethoxy chain, propanamide Ester group increases reactivity for nucleophilic substitution; used in peptide/protein modification .

Key Structural and Functional Differences:

Hydroxy vs. Methoxy Terminal Groups :

  • The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methoxy analog, which may reduce aqueous solubility but improve lipid membrane permeability .

PEG Chain Length and Hydrazine Modifications :

  • The PEGylated derivative (CAS 870487-43-7) incorporates a tetraethylene glycol chain, significantly increasing molecular weight and hydrophilicity. The hydrazinyl group enables conjugation with ketones or aldehydes, expanding its utility in antibody-drug conjugate (ADC) synthesis .

Ester vs. Amide Linkages :

  • The compound in CAS 955094-26-5 features a dioxopyrrolidinyl ester, which is more reactive toward amines than the amide bond in the target compound. This makes it suitable for rapid crosslinking in bioconjugation .

Research and Application Insights

  • Bioconjugation Utility : The dioxopyrrolidinyl group in all compared compounds acts as a maleimide surrogate, enabling thiol-selective conjugation—critical for antibody-drug conjugates and protein labeling .
  • Solubility vs. Bioavailability Trade-offs : Shorter chains (e.g., hydroxyethoxyethyl) balance solubility and molecular weight, while PEGylated derivatives prioritize extended circulation half-life in vivo .

Biological Activity

3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O6
  • Molar Mass : 284.27 g/mol
  • CAS Number : 207612-83-7

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antitumor and anti-inflammatory properties. Below are the key findings from recent research:

Antitumor Activity

  • Mechanism of Action :
    • The compound exhibits potent antitumor activity by acting as a DNA topoisomerase I inhibitor. This mechanism is crucial as it interferes with DNA replication and transcription, leading to apoptosis in cancer cells.
  • In Vivo Studies :
    • In animal models, the compound has shown significant efficacy in reducing tumor size and inhibiting metastasis. For instance, studies demonstrated that treatment with the compound resulted in a reduction of tumor mass in xenograft models .
  • Case Studies :
    • A study published in PubMed highlighted the effectiveness of related compounds in reducing extracellular matrix deposition in lung tissues, suggesting potential applications in fibrotic diseases alongside its antitumor effects .

Anti-inflammatory Effects

  • Lysophosphatidic Acid (LPA) Modulation :
    • The compound has been linked to the modulation of autotaxin activity, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in inflammatory responses. By inhibiting autotaxin, the compound can reduce LPA levels, thereby mitigating inflammation .
  • Research Findings :
    • In vitro experiments indicated that treatment with 3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityMechanism
3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide207612-83-7Antitumor, Anti-inflammatoryDNA Topoisomerase I Inhibition
MC-GGFG-DX8951Not availableAntitumorDNA Topoisomerase I Inhibition
GLPG1690Not availableAnti-fibroticAutotaxin Inhibition

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